![molecular formula C23H20N2O B13092225 1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13092225.png)
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of a cyclopropylmethyl group and two phenyl groups attached to the imidazole ring, making it a unique and potentially valuable molecule for various scientific and industrial applications.
准备方法
The synthesis of 1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the condensation of cyclopropylmethylamine with 3,5-diphenyl-1H-benzo[d]imidazole-2-carboxylic acid under acidic conditions. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidazole ring. The reaction is carried out at elevated temperatures, usually between 80-120°C, to ensure complete conversion of the starting materials to the desired product.
In an industrial setting, the production of this compound may involve a multi-step process, starting with the synthesis of the key intermediates, followed by their subsequent coupling and cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.
Substitution: The phenyl groups attached to the imidazole ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents, leading to the formation of substituted imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: Researchers use this compound to study the mechanisms of action of imidazole-based drugs and to explore their interactions with enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to disrupt the metabolic pathways of pests and weeds.
作用机制
The mechanism of action of 1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of antimicrobial activity, the compound may disrupt the cell membrane integrity or interfere with the synthesis of essential biomolecules in microorganisms. The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation.
相似化合物的比较
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar imidazole derivatives, such as:
1-(Benzyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one: This compound has a benzyl group instead of a cyclopropylmethyl group, which may result in different biological activities and chemical reactivity.
1-(Cyclopropylmethyl)-2-phenyl-1H-benzo[d]imidazol-5-amine: This derivative has an amine group at the 5-position, which can influence its interaction with biological targets and its overall pharmacological profile.
1-(Cyclopropylmethyl)-3-phenyl-1H-benzo[d]imidazol-2(3H)-one: The presence of a single phenyl group may affect the compound’s stability, solubility, and reactivity compared to the diphenyl-substituted analog.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C23H20N2O |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
1-(cyclopropylmethyl)-3,5-diphenylbenzimidazol-2-one |
InChI |
InChI=1S/C23H20N2O/c26-23-24(16-17-11-12-17)21-14-13-19(18-7-3-1-4-8-18)15-22(21)25(23)20-9-5-2-6-10-20/h1-10,13-15,17H,11-12,16H2 |
InChI 键 |
MGICDAUXMJONEP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2C3=C(C=C(C=C3)C4=CC=CC=C4)N(C2=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride](/img/structure/B13092144.png)
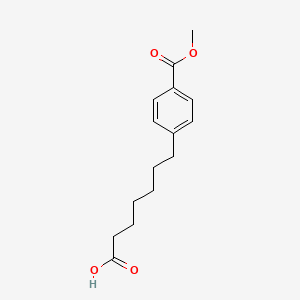
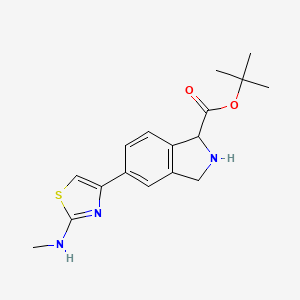
![(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13092155.png)
![[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)
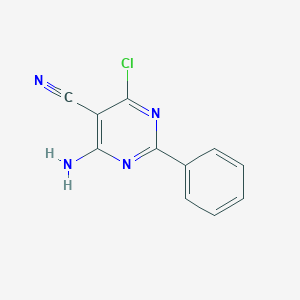

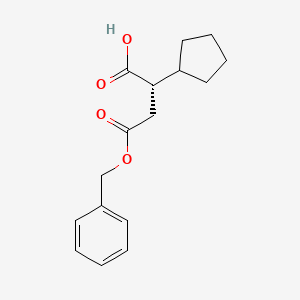
![7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13092190.png)
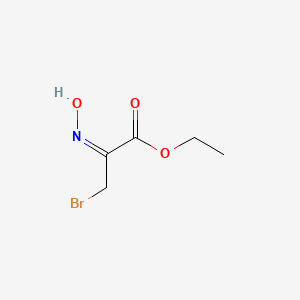

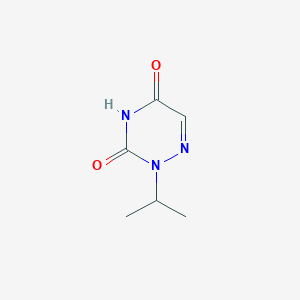
![4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B13092216.png)

